methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride
Brand Name: Vulcanchem
CAS No.: 2824986-71-0
VCID: VC12009757
InChI: InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)5(7)4-10-3-2-8-9-10;;/h2-3,5H,4,7H2,1H3;2*1H/t5-;;/m0../s1
SMILES: COC(=O)C(CN1C=CN=N1)N.Cl.Cl
Molecular Formula: C6H12Cl2N4O2
Molecular Weight: 243.09 g/mol

methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride

CAS No.: 2824986-71-0

Cat. No.: VC12009757

Molecular Formula: C6H12Cl2N4O2

Molecular Weight: 243.09 g/mol

* For research use only. Not for human or veterinary use.

methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride - 2824986-71-0

Specification

CAS No. 2824986-71-0
Molecular Formula C6H12Cl2N4O2
Molecular Weight 243.09 g/mol
IUPAC Name methyl (2S)-2-amino-3-(triazol-1-yl)propanoate;dihydrochloride
Standard InChI InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)5(7)4-10-3-2-8-9-10;;/h2-3,5H,4,7H2,1H3;2*1H/t5-;;/m0../s1
Standard InChI Key AJAADPGZNVTLDC-XRIGFGBMSA-N
Isomeric SMILES COC(=O)[C@H](CN1C=CN=N1)N.Cl.Cl
SMILES COC(=O)C(CN1C=CN=N1)N.Cl.Cl
Canonical SMILES COC(=O)C(CN1C=CN=N1)N.Cl.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride is C₆H₁₀N₄O₂·2HCl, with a molar mass of 259.11 g/mol . Its SMILES notation, COC(=O)C(CN1C=NN=N1)N, encodes the stereochemistry at the α-carbon (S-configuration), the methyl ester, and the triazole substituent . The InChIKey OBOYXULYXLNOKL-UHFFFAOYSA-N uniquely identifies its structural features, including the protonation state of the amino group and chloride counterions .

The 1,2,3-triazole ring adopts a planar conformation, enabling π-π stacking interactions with biological targets. The methyl ester enhances lipophilicity, while the dihydrochloride salt improves aqueous solubility—a critical property for pharmaceutical formulations .

Synthetic Routes and Optimization

Continuous-Flow Synthesis

A metal-free continuous-flow method for analogous triazole derivatives has been reported, achieving higher yields (75–90%) compared to batch processes . This approach minimizes hazardous intermediate isolation, such as hydrazoic acid, by maintaining precise temperature control (80–100°C) and residence times (<10 min) . For the target compound, a similar strategy could involve:

  • Cyclization: Reacting L-serine methyl ester with sodium azide and a nitrile source under flow conditions to form the triazole ring.

  • Salt Formation: Treating the free base with hydrochloric acid in a segmented flow reactor to ensure stoichiometric protonation .

Solid-Phase Peptide Synthesis (SPPS) Adaptations

The PMC study outlines a route for triazole-containing amino acids via SPPS:

  • Step 1: Protection of (2S)-2-amino-3-azidopropanoic acid with tert-butoxycarbonyl (Boc).

  • Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with acetylene derivatives to form the 1,2,3-triazole.

  • Step 3: Esterification with methanol and HCl gas to yield the dihydrochloride salt .

Pharmacological Applications

NMDA Receptor Modulation

Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride acts as a glycine-site agonist at N-methyl-D-aspartate (NMDA) receptors, with subtype selectivity for GluN1/2C and GluN1/2D . Electrophysiological assays reveal:

  • EC₅₀: 3.2 µM at GluN1/2C vs. 11.5 µM at GluN1/2A .

  • Partial Agonism: 65% maximal response at GluN1/2D compared to full agonist glycine .

Molecular dynamics simulations suggest the triazole nitrogen atoms form hydrogen bonds with GluN1 Thr518 and Arg523, mimicking the native ligand’s carboxylate group .

Antimalarial Activity

Structural analogs bearing 1,2,3-triazole and amino alcohol moieties exhibit IC₅₀ = 0.8–1.2 µM against Plasmodium falciparum (3D7 strain) . The dihydrochloride salt’s enhanced solubility likely improves bioavailability in in vivo models .

Analytical Characterization

Mass Spectrometry

Predicted collision cross-section (CCS) values for adducts are critical for LC-MS/MS identification :

Adductm/zCCS (Ų)
[M+H]⁺171.08765135.0
[M+Na]⁺193.06959143.6
[M-H]⁻169.07309133.3

Nuclear Magnetic Resonance (NMR)

Key ¹H-NMR signals (500 MHz, D₂O):

  • δ 3.72 (s, 3H): Methyl ester protons.

  • δ 4.25 (dd, J = 8.1 Hz, 1H): α-methine proton (S-configuration).

  • δ 7.89 (s, 1H): Triazole C-H proton .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the triazole’s substituents to enhance NMDA receptor subtype selectivity .

  • Prodrug Development: Replacing the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to improve blood-brain barrier penetration .

  • Green Chemistry Innovations: Scaling continuous-flow synthesis to reduce waste and energy consumption .

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